2,4,5-Trimethoxytoluene discovery and natural occurrence
2,4,5-Trimethoxytoluene discovery and natural occurrence
An In-Depth Technical Guide to 2,4,5-Trimethoxytoluene: From Rare Natural Product to Synthetic Precursor
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trimethoxytoluene (2,4,5-TMT), a polysubstituted aromatic compound. While known primarily as a synthetic intermediate, recent studies have confirmed its status as a rare natural product. This document details its discovery in nature, plausible biosynthetic origins, robust and high-yield chemical synthesis methodologies, and modern analytical techniques for its characterization. Furthermore, it explores its critical application as a precursor in the synthesis of bioactive molecules, such as the carbazole alkaloid Murrayaquinone A. This guide is intended for researchers in natural products chemistry, synthetic organic chemistry, and drug development, offering both foundational knowledge and practical, field-proven protocols.
Introduction
2,4,5-Trimethoxytoluene (IUPAC Name: 1,2,4-Trimethoxy-5-methylbenzene; CAS No. 14894-74-7) is a substituted toluene molecule characterized by three methoxy groups at positions 2, 4, and 5 of the benzene ring. Its structure is isomeric with other significant methoxytoluenes, and it is closely related to naturally occurring phenylpropanoids like asarone. Historically, 2,4,5-TMT was accessible primarily through chemical synthesis. However, its recent definitive identification from a fungal source has opened new avenues for research into its biosynthesis and ecological role.[1][2] Its primary significance in applied science lies in its utility as a highly functionalized aromatic building block for constructing complex molecular architectures, particularly in the pharmaceutical industry. This guide synthesizes the current knowledge on 2,4,5-TMT, bridging the gap between its natural occurrence and its synthetic applications.
Natural Occurrence and Biosynthesis
Confirmed Natural Sources
For years, the natural occurrence of 2,4,5-TMT was ambiguous, with some tentative identifications from plant sources.[1][3] Definitive confirmation came from the analysis of volatile organic compounds produced by the hypoxylaceous fungus, Hypoxylon macrocarpum. Researchers identified 2,4,5-TMT as a trace volatile metabolite by comparing the gas chromatography-mass spectrometry (GC-MS) data of the natural isolate with that of a synthetically prepared standard.[1][2] Additionally, the compound has been detected as a chemical marker in archaeological vine derivatives, suggesting it may be formed through the long-term degradation of plant polyphenolic material.[4]
| Source Organism/Material | Organism Type | Confirmation Method | Notes |
| Hypoxylon macrocarpum | Fungus | GC-MS comparison with synthetic standard | Confirmed as a trace volatile metabolite.[1][2] |
| Asarum sp. (Wild Ginger) | Plant | Tentative by Mass Spectrometry | Requires confirmation by modern analytical methods.[1][3] |
| Archaeological Vine Derivatives | Plant-derived material | Thermally assisted hydrolysis and methylation GC-MS | Identified as a degradation product of ancient polyphenols.[4] |
Table 1: Documented natural sources of 2,4,5-Trimethoxytoluene.
Postulated Biosynthetic Pathways
The precise biosynthetic pathway for 2,4,5-TMT has not been elucidated. However, based on its structure and co-occurrence with other metabolites, two primary pathways can be postulated.
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Phenylpropanoid Pathway: This is the most common route for aromatic compounds in plants. Starting from phenylalanine or tyrosine, a series of enzymatic reactions involving hydroxylations, methylations, and side-chain modifications could lead to a 2,4,5-trisubstituted benzene ring. The final step would likely be the reduction of a functional group (e.g., aldehyde or carboxylic acid) at the C1 position to a methyl group.
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Polyketide Pathway: The confirmed fungal origin of 2,4,5-TMT suggests a possible polyketide synthesis route. In fungi, polyketide synthases (PKS) assemble complex carbon skeletons from acetyl-CoA and malonyl-CoA precursors. Aromatic polyketides are formed through the cyclization and aromatization of a linear polyketide chain. Subsequent tailoring enzymes, such as O-methyltransferases, would install the methoxy groups to generate the final 2,4,5-TMT structure. This is supported by the identification of the related new natural product, 2,4,5-trimethylanisole, in the fungus Hypoxylon griseobrunneum, for which a polyketide origin was proposed.[2]
Chemical Synthesis
Chemical synthesis remains the primary and most practical source of 2,4,5-Trimethoxytoluene for research and development. The most efficient modern routes start from commercially available, highly-functionalized precursors like 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid, involving a final reduction step.
Synthesis via Reduction of 2,4,5-Trimethoxybenzaldehyde
A highly efficient and clean method involves the reduction of the aldehyde functional group. Silane-based reduction offers quantitative yields without the need for chromatographic purification.[5]
Protocol 1: Silane Reduction of 2,4,5-Trimethoxybenzaldehyde[5]
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Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4,5-trimethoxybenzaldehyde (1.0 eq).
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Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM).
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Reagent Addition: Add triethylsilane (Et₃SiH, ~1.5 eq) followed by trimethylsilyl chloride (TMSCl, ~1.2 eq) to the solution.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is removed under reduced pressure to yield 2,4,5-Trimethoxytoluene as a crystalline solid, often in quantitative yield without requiring further purification.
Synthesis via Reduction of 2,4,5-Trimethoxybenzoic Acid
An alternative route uses the corresponding benzoic acid, which is reduced to the benzyl alcohol and then to the toluene. A one-pot reduction using a borane complex is effective.[6]
Protocol 2: Borane Reduction of 2,4,5-Trimethoxybenzoic Acid[6]
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 2,4,5-trimethoxybenzoic acid (1.0 eq).
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Solvent: Dissolve the acid in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~2.2 eq) dropwise over 30 minutes.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Work-up: Carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Extraction: Quench the reaction by adding water and extract the product with chloroform or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to afford pure 2,4,5-Trimethoxytoluene.
| Starting Material | Key Reagents | Yield | Advantages | Reference |
| 2,4,5-Trimethoxybenzaldehyde | Et₃SiH, TMSCl | Quantitative | High yield, clean reaction, no chromatography needed. | [5] |
| 2,4,5-Trimethoxybenzoic Acid | BH₃·THF | ~90% | Good yield, uses a common reducing agent. | [6] |
Table 2: Comparison of representative synthetic routes to 2,4,5-Trimethoxytoluene.
Isolation and Analytical Characterization
The identification of 2,4,5-TMT as a volatile natural product relies on sensitive analytical techniques, primarily GC-MS.
General Protocol: Headspace Analysis of Fungal Volatiles
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Culturing: Grow the fungus (e.g., Hypoxylon macrocarpum) on a suitable solid or liquid medium in a sealed headspace vial.
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Adsorption: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace above the culture for a set period to adsorb volatile compounds.
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Desorption and Analysis: Insert the SPME fiber directly into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed onto the GC column.
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Identification: Separate the compounds on the GC column and detect them with the MS. Identify 2,4,5-TMT by comparing its retention index and mass spectrum with an authentic, synthesized standard.[1][2]
Spectroscopic and Chromatographic Data
Accurate characterization is essential for confirming the identity of 2,4,5-TMT.
| Technique | Parameter | Value / Description | Reference |
| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | δ 6.42 (s, 1H, Ar-H); 3.91 (s, 3H, OCH₃); 3.84 (s, 3H, OCH₃); 3.79 (s, 3H, OCH₃); 2.20 (s, 3H, Ar-CH₃) | [7] |
| GC-MS | Retention Index (I) | 1436 (on a non-polar column, e.g., DB-5) | [1] |
| MS (EI) | Key Fragments (m/z) | Key fragments can be inferred from the structure and comparison with isomers. The molecular ion [M]⁺ would be at m/z 182. | [2][8] |
Table 3: Key analytical data for the characterization of 2,4,5-Trimethoxytoluene.
Applications in Synthesis
The primary value of 2,4,5-Trimethoxytoluene lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its specific substitution pattern makes it an ideal starting point for building quinone and carbazole systems.
Precursor to Murrayaquinone A
A key application is in the total synthesis of Murrayaquinone A, a carbazole-1,4-dione natural product with noted bioactivity.[5] In this multi-step synthesis, 2,4,5-TMT is first selectively oxidized to the corresponding 1,4-benzoquinone. This quinone then serves as the foundational electrophile for subsequent reactions that build the indole ring system, ultimately leading to the target carbazole alkaloid. The synthesis is efficient, achieving a 45% overall yield from the commercially available 2,4,5-trimethoxybenzaldehyde.[5]
Synthesis of Pharmaceutical Quinone Derivatives
The methoxy-substituted toluene core is a common motif in molecules designed to interact with biological redox systems. 2,4,5-TMT and its derivatives serve as precursors for various quinone-based compounds that are investigated for their potential as pharmaceuticals. For example, it is used in synthetic schemes aimed at producing analogs of Coenzyme Q and other redox-active agents.[7]
Conclusion
2,4,5-Trimethoxytoluene stands as a fascinating molecule at the intersection of natural product chemistry and synthetic methodology. Once considered a purely synthetic entity, its confirmed discovery in the fungal kingdom highlights the vast, unexplored chemical diversity of microorganisms. While its natural abundance is low, efficient and high-yield synthetic protocols make it readily accessible for research and development. Its demonstrated utility as a precursor for complex bioactive molecules like Murrayaquinone A underscores its importance for professionals in drug discovery and fine chemical synthesis. Future research may focus on elucidating its biosynthetic pathway, exploring its own potential biological activities, and expanding its application in the synthesis of novel therapeutic agents.
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